Tetramethylammonium siloxanolate

Anionic polymerization Siloxane equilibration Catalyst kinetics

Tetramethylammonium siloxanolate (TMAS; CAS 68440-88-0) is a quaternary ammonium silanolate catalyst primarily used in the anionic ring-opening polymerization (AROP) of cyclic siloxanes such as octamethylcyclotetrasiloxane (D₄) to produce linear or branched polydimethylsiloxane (PDMS) polymers. It is characterized by a bulky tetramethylammonium cation paired with an oligomeric siloxanolate anion, which confers unique properties including high catalytic efficiency at moderate temperatures (typically ~80 °C) and a thermally labile nature that enables catalyst deactivation by heating.

Molecular Formula C4H12NO2Si2
Molecular Weight 162.31 g/mol
Cat. No. B13829826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylammonium siloxanolate
Molecular FormulaC4H12NO2Si2
Molecular Weight162.31 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C.[O-][Si]O[Si]
InChIInChI=1S/C4H12N.O2Si2/c1-5(2,3)4;1-4-2-3/h1-4H3;/q+1;-1
InChIKeyOJDTZDQFYQKREH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylammonium Siloxanolate: An Efficient Anionic Catalyst for Ring-Opening Polymerization of Cyclic Siloxanes with Superior Activity and Thermal Profile


Tetramethylammonium siloxanolate (TMAS; CAS 68440-88-0) is a quaternary ammonium silanolate catalyst primarily used in the anionic ring-opening polymerization (AROP) of cyclic siloxanes such as octamethylcyclotetrasiloxane (D₄) to produce linear or branched polydimethylsiloxane (PDMS) polymers [1]. It is characterized by a bulky tetramethylammonium cation paired with an oligomeric siloxanolate anion, which confers unique properties including high catalytic efficiency at moderate temperatures (typically ~80 °C) and a thermally labile nature that enables catalyst deactivation by heating [2].

Why Tetramethylammonium Siloxanolate Cannot Be Substituted by Common Alkali Metal Silanolate Catalysts


While alkali metal silanolates such as potassium siloxanolate are widely employed for siloxane equilibration and polymerization, their high temperature requirements and lower activity can limit process flexibility and final polymer properties. Tetramethylammonium siloxanolate exhibits markedly different reactivity and thermal behavior: it provides approximately 50–150× higher catalytic activity at significantly lower temperatures (~80 °C vs. >150 °C for potassium analogs) and thermally decomposes upon heating, eliminating the need for neutralization steps that introduce metal residues [1]. Furthermore, crosslinked polysiloxanes synthesized with tetramethylammonium hydroxide (Me₄NOH) siloxanolate demonstrate superior thermal stability compared to those produced with KOH siloxanolate, underscoring the impact of catalyst choice on material performance [2].

Tetramethylammonium Siloxanolate: Head-to-Head Quantitative Comparisons Against Potassium and Phosphonium Analogs


Catalytic Activity vs. Potassium Siloxanolate: 50–150× Higher Rate at Lower Temperature

In kinetic studies of octamethylcyclotetrasiloxane (D₄) polymerization, tetramethylammonium siloxanolate demonstrated activity approximately 50–150 times greater than potassium silanolate [1]. This enhanced activity was observed at significantly lower temperatures (~80 °C) compared to the high-temperature conditions (160 °C) typically required for potassium-based catalysis [2].

Anionic polymerization Siloxane equilibration Catalyst kinetics

Thermal Decomposition Half-Life: >5× Longer Stability vs. Tetrabutylphosphonium Siloxanolate at 100°C

Thermal decomposition studies reveal that tetramethylammonium siloxanolate is substantially more stable than its phosphonium analog. At 100 °C, the half-life of tetramethylammonium siloxanolate exceeds that of tetrabutylphosphonium siloxanolate by a factor of more than five [1]. Activation energy for decomposition was determined to be 42 kcal/mol for the ammonium compound versus 28.5 kcal/mol for the phosphonium compound [2].

Catalyst lifetime Thermal stability Decomposition kinetics

Crosslinked Polysiloxane Thermal Stability: Superior Performance vs. KOH Siloxanolate

In the synthesis of crosslinked polysiloxanes via anionic ring-opening copolymerization of octaisobutyl-POSS and D₄, the product prepared with Me₄NOH siloxanolate exhibited enhanced thermal stability compared to that synthesized with KOH siloxanolate, as determined by DSC and TG analysis [1].

Polysiloxane Thermal stability Crosslinked materials

Polymerization Activation Energy: 20.76 kcal/mol for Dimethylcyclosiloxane Mixtures

Kinetic analysis of the anionic polymerization of dimethylcyclosiloxane mixtures using tetramethylammonium siloxanolate revealed a first-order reaction with an activation energy of 20.76 kcal/mol [1]. This value is comparable to activation energies reported for alkali metal silanolate-catalyzed systems (e.g., ~19.5 kcal/mol) [2], indicating that the enhanced activity of the ammonium catalyst stems from a higher pre-exponential factor (greater frequency of effective collisions) rather than a lower energy barrier.

Kinetics Activation energy Polymerization rate

Optimal Application Scenarios for Tetramethylammonium Siloxanolate Based on Verified Performance Data


Low-Temperature, High-Activity Anionic Polymerization of Functional Siloxanes

When polymerizing cyclic siloxanes containing thermally sensitive functional groups (e.g., aminopropyl, vinyl, hydride), tetramethylammonium siloxanolate enables rapid reaction at ~80 °C—far below the >150 °C required for potassium silanolate—preserving functional group integrity while delivering 50–150× higher catalytic activity [1][2].

Synthesis of Telechelic Polydimethylsiloxanes for Supramolecular and Dynamic Networks

The bifunctional initiator bis(tetramethylammonium)oligodimethyl siloxanediolate (BTMASA), derived from tetramethylammonium siloxanolate, produces telechelic PDMS with terminal silanolate groups that aggregate into ionic crosslinking domains and retain catalytic activity for chain-exchange reactions, enabling tough, self-healing, and reprocessable silicone elastomers [1].

Preparation of High-Viscosity α,ω-Polydimethylsiloxanediols for Structural Sealants

Tetramethylammonium siloxanolate is employed in the industrial production of α,ω-polydimethylsiloxanediols with viscosities ranging from 60 to 1000 Pa·s. The catalyst is thermally deactivated by heating, eliminating the need for aqueous neutralization steps and improving process reproducibility for low-modulus silicone sealant applications [1].

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